Benzyl 4-(azetidin-3-yloxy)benzoate
CAS No.: 1220038-81-2
Cat. No.: VC2560872
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220038-81-2 |
|---|---|
| Molecular Formula | C17H17NO3 |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | benzyl 4-(azetidin-3-yloxy)benzoate |
| Standard InChI | InChI=1S/C17H17NO3/c19-17(20-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-16-10-18-11-16/h1-9,16,18H,10-12H2 |
| Standard InChI Key | AAASNVACDOXBMX-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1C(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Basic Information
Benzyl 4-(azetidin-3-yloxy)benzoate (CAS No. 1220038-81-2) is a chemical compound with molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol. The compound features several key structural elements: an azetidine ring (a four-membered nitrogen-containing heterocycle), a benzoate ester group, and a benzyl moiety. The chemical structure consists of a 4-substituted benzoic acid benzyl ester where the 4-position of the benzoic acid is connected to the azetidine ring through an oxygen atom at the azetidine's 3-position .
The compound is known by several synonyms including Benzyl 4-(3-azetidinyloxy)benzoate and has been assigned the PubChem Compound Identifier (CID) 56829608 . The exact mass of the compound has been calculated to be 283.12084340 Da, which is consistent with its molecular formula .
Structural Identifiers
The systematic identification of Benzyl 4-(azetidin-3-yloxy)benzoate involves several standardized notations that uniquely characterize its molecular structure. The IUPAC name defines the precise arrangement of atoms, while InChI and SMILES notations provide machine-readable representations essential for computational chemistry and database operations.
Table 1: Structural Identifiers of Benzyl 4-(azetidin-3-yloxy)benzoate
| Identifier Type | Value |
|---|---|
| IUPAC Name | benzyl 4-(azetidin-3-yloxy)benzoate |
| Standard InChI | InChI=1S/C17H17NO3/c19-17(20-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-16-10-18-11-16/h1-9,16,18H,10-12H2 |
| Standard InChIKey | AAASNVACDOXBMX-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
| CAS Registry Number | 1220038-81-2 |
| PubChem CID | 56829608 |
Research Context and Related Compounds
Understanding the research context surrounding Benzyl 4-(azetidin-3-yloxy)benzoate provides valuable insights into its significance and potential applications.
Related Compounds and Structural Analogs
Several structurally related compounds appear in the search results, providing context for understanding Benzyl 4-(azetidin-3-yloxy)benzoate:
-
Ethyl 4-(azetidin-3-yloxy)benzoate (CAS: 954224-48-7): This compound differs only in the ester group (ethyl vs. benzyl) and has been studied in pharmaceutical research contexts .
-
1-Benzhydryl-3-(dimethyl(phenyl)silyl)azetidin-3-ol: Though more distantly related, this compound contains an azetidin-3-ol core that represents a potential precursor in the synthesis of azetidin-3-yloxy derivatives .
-
4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine: This compound contains an azetidin-3-yl group connected to a different heterocyclic system, representing another class of azetidine derivatives with potential biological activity .
The structural similarities between these compounds suggest shared synthetic approaches and potentially overlapping applications in research and development.
Research Context
The compound appears to be primarily of interest in the context of synthetic organic chemistry and pharmaceutical research. The azetidine ring, though less common than other nitrogen heterocycles, has gained attention in drug discovery due to its unique spatial arrangements and conformational properties.
Search result indicates research involving related compounds in the context of Alzheimer's disease treatment, suggesting potential neuropharmacological applications for azetidine-containing compounds like Benzyl 4-(azetidin-3-yloxy)benzoate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume